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molecular formula C12H14O3 B8458758 4-But-2-ynyloxy-1,2-dimethoxybenzene

4-But-2-ynyloxy-1,2-dimethoxybenzene

Cat. No. B8458758
M. Wt: 206.24 g/mol
InChI Key: LYVZIARJWLMUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07344702B2

Procedure details

To 3,4-dimethoxy phenol (15.4 g, 0.1 mol) in DMF (100 mL) is added propargyl bromide (14.15 g, 0.12 mol) and potassium carbonate (11.88 g, 0.12 mol). The reaction is stirred at room temperature for 12 h, sat. NH4Cl and diethyl ether are added. The organic layers are washed with water, brine and dried over Na2SO4. The crude material is filtered through a pad of silica (1:1 hexanes:dichloromethane) to afford 4-but-2-ynyloxy-1,2-dimethoxybenzene as a yellow oil.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
14.15 g
Type
reactant
Reaction Step One
Quantity
11.88 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:11])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[CH2:12](Br)[C:13]#[CH:14].[C:16](=O)([O-])[O-].[K+].[K+].[NH4+].[Cl-]>CN(C=O)C.C(OCC)C>[CH2:12]([O:11][C:5]1[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=1)[C:13]#[C:14][CH3:16] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)O
Name
Quantity
14.15 g
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
11.88 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layers are washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The crude material is filtered through a pad of silica (1:1 hexanes:dichloromethane)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C#CC)OC1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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